2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile
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Overview
Description
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile is an organic compound with the molecular formula C11H22N2. It is known for its unique structure, which includes a nitrile group (-CN) and a bulky tert-butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile typically involves the reaction of 2,4,4-trimethylpentan-2-ylamine with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bulky tert-butyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Aminoacetonitrile: Contains both an amino group and a nitrile group, similar to 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile.
Pivalonitrile: Another nitrile compound with a bulky tert-butyl group.
Uniqueness
This compound is unique due to its combination of a nitrile group and a bulky tert-butyl group. This structure imparts specific chemical properties and reactivity that are distinct from other nitrile compounds.
Properties
CAS No. |
89182-64-9 |
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Molecular Formula |
C10H21ClN2 |
Molecular Weight |
204.74 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-9(2,3)8-10(4,5)12-7-6-11;/h12H,7-8H2,1-5H3;1H |
InChI Key |
DSNYYXXSWYJGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC#N.Cl |
Origin of Product |
United States |
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